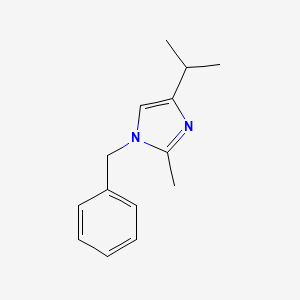
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Alkylation of Imidazole: Using alkyl halides in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Using alkylating agents like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 2-methyl-4-(1-methylethyl)-: Lacks the phenylmethyl group.
1H-Imidazole, 4-(1-methylethyl)-1-(phenylmethyl)-: Lacks the 2-methyl group.
1H-Imidazole, 2-methyl-1-(phenylmethyl)-: Lacks the 4-(1-methylethyl) group.
Uniqueness
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is unique due to the presence of both the 2-methyl and 4-(1-methylethyl) groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
54416-18-1 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11(2)14-10-16(12(3)15-14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
UBJBXGWVAIEXCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















